3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide
Description
This compound features a 1,3,4-oxadiazole core linked to a benzo[d][1,3]dioxol-5-yl moiety and a piperidine-carboxamide group substituted with a thiophen-2-yl ring. The 1,3,4-oxadiazole ring is electron-deficient, enhancing metabolic stability and bioavailability, while the benzo[d][1,3]dioxol-5-yl group is associated with CNS-targeting activity.
Properties
IUPAC Name |
3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-thiophen-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c24-19(20-16-4-2-8-28-16)23-7-1-3-13(10-23)18-22-21-17(27-18)12-5-6-14-15(9-12)26-11-25-14/h2,4-6,8-9,13H,1,3,7,10-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRUAYWYNCKIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CS2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a novel synthetic derivative notable for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Key Features
- Molecular Weight : 346.42 g/mol
- Functional Groups : This compound incorporates a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a thiophene group, which are known to enhance biological activity.
Anticancer Properties
Research indicates that derivatives of benzo[d][1,3]dioxole and oxadiazole exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results.
Case Studies
-
Antitumor Activity :
- In vitro studies demonstrated that compounds with similar structures exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin. For instance, compounds derived from benzo[d][1,3]dioxole showed IC50 values ranging from 1.54 µM to 4.52 µM against HepG2 and MCF7 cell lines, respectively .
- Mechanistic studies revealed that these compounds induce apoptosis through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2 .
- Molecular Docking Studies :
Antimicrobial Activity
The oxadiazole derivatives have also shown antimicrobial properties against various pathogens. For example:
- Compounds demonstrated activity against Mycobacterium tuberculosis with MIC values around 31.25 µg/mL .
Pharmacological Mechanisms
The pharmacological activity of this compound is attributed to:
- Inhibition of Tyrosine Kinases : The presence of oxadiazole rings is associated with the inhibition of tyrosine kinases which play a crucial role in cell signaling pathways related to cancer growth .
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells while exhibiting low cytotoxicity towards normal cells .
Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/MIC Value | Reference |
|---|---|---|---|
| Antitumor Activity | HepG2 | 1.54 µM | |
| Antitumor Activity | MCF7 | 4.52 µM | |
| Antimicrobial Activity | Mycobacterium tuberculosis | 31.25 µg/mL |
Mechanistic Insights
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
